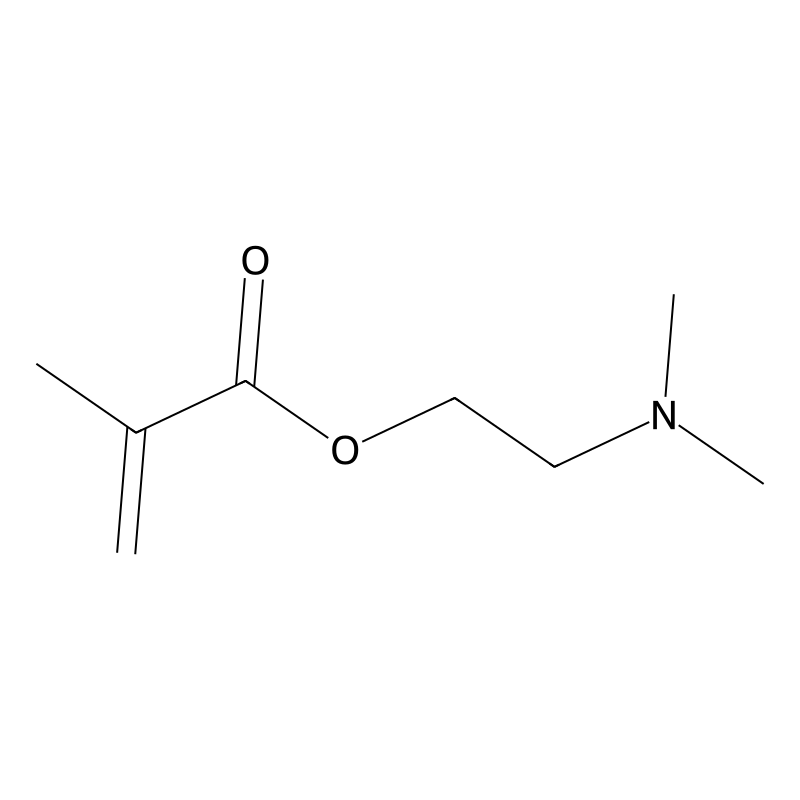

2-(Dimethylamino)ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 10.6

Synonyms

Canonical SMILES

Cationic Polymers and Applications

DMAEMA readily undergoes polymerization to form cationic polymers, meaning they possess a positive charge due to the presence of quaternary ammonium groups. These charged polymers offer unique properties valuable in various research fields, including:

Flocculants and Coagulants

Cationic polymers derived from DMAEMA can efficiently aggregate and precipitate suspended particles in water. This property makes them crucial in water treatment processes for removing impurities and clarifying wastewater .

Dispersants and Stabilizers

DMAEMA-based polymers act as dispersing agents, preventing particle aggregation and promoting their uniform distribution in various media. This characteristic finds applications in stabilizing dispersions of pigments, nanoparticles, and other materials used in various scientific research areas .

Drug Delivery Systems and Biomaterials

DMAEMA plays a significant role in the development of advanced drug delivery systems and biomaterials due to its:

Biocompatibility

Polymers synthesized from DMAEMA exhibit good biocompatibility, meaning they are generally well-tolerated by living tissues, making them suitable for biomedical applications .

Biodegradability

DMAEMA-based polymers can be designed to degrade naturally over time, minimizing their persistence in the body and reducing potential long-term side effects .

These properties make DMAEMA valuable in developing drug carriers, tissue engineering scaffolds, and gene therapy vectors for targeted and controlled drug delivery and tissue regeneration research.

Surface Modification and Functionalization

DMAEMA offers a versatile platform for modifying and functionalizing various surfaces due to its:

Reactivity

The presence of the double bond (methacrylate group) in DMAEMA allows for its easy attachment to different surfaces through various chemical reactions.

Functional Groups

The amine group (N(CH3)2) in DMAEMA enables further chemical modifications, introducing desired functionalities to the surface for specific research purposes .

2-(Dimethylamino)ethyl methacrylate is an organic compound with the molecular formula C₈H₁₅NO₂ and a CAS number of 2867-47-2. It is classified as both an amine and an ester, characterized by a colorless liquid state at room temperature. This compound is less dense than water and exhibits insolubility in aqueous environments, making it a unique candidate for various chemical applications. The compound is known to be light-sensitive and may undergo autopolymerization, which can be exothermic and potentially hazardous if not properly managed .

As an amine, 2-(dimethylamino)ethyl methacrylate can engage in acid-base reactions, neutralizing acids to form salts and water. The reaction between this compound and strong acids is exothermic, generating heat. Moreover, esters such as this one can react with acids, leading to the liberation of alcohols and additional heat. Notably, it may also react vigorously with strong oxidizing agents, leading to potential hazards during handling .

Research indicates that polymers derived from 2-(dimethylamino)ethyl methacrylate exhibit antibacterial properties. For instance, quaternary ammonium salts synthesized from this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial materials . Furthermore, studies have indicated that the polymerization of this compound can lead to materials that respond to environmental stimuli, such as pH changes, enhancing its utility in biomedical applications .

The synthesis of 2-(dimethylamino)ethyl methacrylate can be achieved through several methods:

- Free Radical Polymerization: This is a common method where the monomer undergoes polymerization using initiators such as potassium persulfate. The resulting polymers can then be modified for specific applications.

- Quaternization: A notable synthetic route involves the quaternization of 2-(dimethylamino)ethyl methacrylate with dimethyl sulfate, yielding high yields of antibacterial monomers suitable for polymerization .

- Solvent-Based Techniques: The propagation rate coefficients for radical polymerization in various solvents have been studied to optimize conditions for polymer synthesis. For example, using ethanol or n-butanol as solvents can influence the kinetics of polymer formation .

The uniqueness of 2-(dimethylamino)ethyl methacrylate lies in its dual functionality as both an amine and an ester, allowing for versatile

Studies on the interaction of 2-(dimethylamino)ethyl methacrylate with various agents have revealed its reactivity profile. For instance, it may interact with isocyanates or halogenated organics, necessitating careful handling during synthesis and application. Additionally, its incorporation into copolymers has been explored to enhance properties like hydrophilicity and responsiveness to environmental stimuli .

The emergence of 2-(dimethylamino)ethyl methacrylate as a significant component in polymer science can be traced to the broader development of functional methacrylates as versatile building blocks for advanced materials. Early investigations focused primarily on basic polymerization mechanisms and characterization of homopolymer properties. Researchers gradually recognized the unique potential of the tertiary amine functionality in DMAEMA, which confers pH-responsiveness and enables interactions with various substrates through electrostatic and other non-covalent interactions.

The evolution of polymerization techniques significantly impacted DMAEMA research. As methods progressed from conventional free radical approaches to more controlled techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, the precision with which DMAEMA-based polymers could be synthesized dramatically improved. This advancement enabled the creation of well-defined architectures with predictable molecular weights and narrow polydispersity indices, opening new avenues for application-specific material design.

Significance in Contemporary Polymer Chemistry

DMAEMA has established itself as a key component in contemporary polymer chemistry for several compelling reasons. First, its ability to respond to environmental stimuli, particularly pH changes, makes it valuable for creating "smart" polymeric systems that can adapt their properties based on surrounding conditions. The tertiary amine group in DMAEMA becomes protonated in acidic environments, significantly altering the polymer's solubility, conformation, and interactions with other molecules.

Second, when copolymerized with other monomers, DMAEMA introduces ionic character to the polymer network, enhancing mechanical strength and elasticity of the resulting materials. This feature is particularly beneficial in hydrogel systems, where DMAEMA addresses some of the limitations of traditional hydrogels by improving their mechanical properties and functionality.

Third, the versatility of DMAEMA in forming various polymer architectures—from homopolymers to block, graft, and random copolymers—provides polymer chemists with a broad palette of structural possibilities for tailoring material properties to specific applications. This structural versatility, combined with the monomer's functional properties, has positioned DMAEMA as an important building block in the design of advanced materials.

Current Research Landscape and Emerging Trends

The current research landscape for DMAEMA is characterized by a focus on advanced applications, particularly in the biomedical field. Recent studies have explored the use of DMAEMA-containing polymers for gene and drug delivery systems, taking advantage of their pH-responsive nature and ability to interact with biological molecules. The positive charge of DMAEMA-based polymers at physiological pH facilitates complexation with negatively charged nucleic acids, making them promising candidates for non-viral gene delivery vectors.

Emerging trends include the development of multi-responsive systems that combine pH-sensitivity with other stimuli-responsive behaviors, such as temperature or light sensitivity. These multi-responsive materials offer more sophisticated control over material properties and release behaviors, expanding their potential applications in drug delivery and tissue engineering.

Another significant trend is the investigation of DMAEMA copolymers in environmental applications, such as water purification. Research has shown that poly(DMAEMA-co-AA) hydrogels can absorb both anionic and cationic dyes through electrostatic interactions, offering potential as dye adsorbents for water treatment.

The integration of DMAEMA into more complex polymer architectures, including star-shaped polymers and polymer brushes, represents another frontier in research. These advanced structures enable new functionalities and properties that extend beyond what can be achieved with linear polymers.

The hydrolysis behavior of 2-(dimethylamino)ethyl methacrylate exhibits significant pH dependence, with distinct mechanistic pathways operating under different acidity conditions. Research demonstrates that the ionization state of the tertiary amine group fundamentally alters both the hydrolysis kinetics and the underlying reaction mechanisms [1] [2] [3].

Acidic Conditions (pH < 3)

Under strongly acidic conditions, 2-(dimethylamino)ethyl methacrylate displays enhanced hydrolytic stability compared to neutral or basic environments. The protonation of the dimethylamino group creates a positively charged quaternary ammonium species, which significantly affects the electronic environment around the ester carbonyl group [2] [3]. This protonation leads to intramolecular coordination between the positively charged nitrogen and the ester carbonyl oxygen, rendering the ester linkage more susceptible to nucleophilic attack by hydroxide ions while simultaneously stabilizing the overall molecular structure against random hydrolysis [4] [3].

The acid-catalyzed hydrolysis mechanism involves direct protonation of the ester oxygen, followed by nucleophilic attack by water molecules. However, the presence of the protonated amine group creates a unique microenvironment that modulates the reaction kinetics. Studies indicate that at pH values below 3, both the unsaturated monomer and related compounds such as 3-(dimethylamino)propyl methacrylate demonstrate greater stability than their saturated counterparts [2] [3].

Neutral pH Range (pH 4-8)

Within the neutral pH range, 2-(dimethylamino)ethyl methacrylate exhibits moderate hydrolysis rates characterized by intramolecular coordination effects. The tertiary amine group, with a pKa value of approximately 8.18 [5], exists in a partially protonated state, creating a complex equilibrium between charged and neutral species. This equilibrium significantly influences the hydrolysis kinetics through coordination of the protonated dimethylamino group with the ester carbonyl [2] [4] [3].

The coordination mechanism renders the ester more susceptible to nucleophilic attack by hydroxide ions, as the intramolecular interaction polarizes the carbonyl carbon, making it more electrophilic. Research has shown that at pH 4-8, 2-(dimethylamino)ethyl methacrylate and its saturated analog 2-(dimethylamino)ethyl isobutyrate exhibit similar stability profiles, but both are less stable than the analogous 3-(dimethylamino)propyl methacrylate, where the increased distance between the amine and ester groups reduces the coordination effect [2] [3].

Basic Conditions (pH > 8)

Under basic conditions, 2-(dimethylamino)ethyl methacrylate undergoes rapid hydrolysis through classical base-catalyzed mechanisms. When the pH exceeds the pKa of the dimethylamino group, the amine exists predominantly in its neutral form, eliminating the intramolecular coordination effects observed at lower pH values [1] [2] [6]. The hydrolysis rate becomes primarily dependent on hydroxide ion concentration, following typical base-catalyzed ester hydrolysis kinetics.

Recent studies have demonstrated that non-ionized 2-(dimethylamino)ethyl methacrylate hydrolyzes readily at pH values greater than 6.0, forming ionized methacrylic acid and 2-(dimethylamino)ethanol as primary products [1] [7]. The reaction rate increases dramatically with increasing pH, with studies showing 10-20 fold rate increases at pH 10 and 50-100 fold increases at pH 12 compared to neutral conditions [8] [9] [6].

Ionization State Effects

The ionization state of 2-(dimethylamino)ethyl methacrylate profoundly influences both hydrolysis mechanisms and reaction kinetics. Fully ionized monomer demonstrates remarkable stability over typical polymerization timescales, while non-ionized species undergo facile hydrolysis under mildly basic conditions [1] [7]. This ionization-dependent behavior has significant implications for polymerization processes, as the relative rates of polymerization and hydrolysis become temperature, pH, and initiator concentration dependent.

When 2-(dimethylamino)ethyl methacrylate undergoes polymerization at pH values between 8.0 and 10.1, the reaction becomes complicated by concurrent hydrolysis, resulting in the formation of poly(2-(dimethylamino)ethyl methacrylate-co-methacrylic acid) copolymers rather than pure homopolymers [1] [7]. This necessitates consideration of the system as a terpolymerization involving ionized and non-ionized monomer species with ionized methacrylic acid.

Kinetic Studies of Hydrolysis Reactions

Comprehensive kinetic investigations of 2-(dimethylamino)ethyl methacrylate hydrolysis have revealed complex concentration and temperature dependencies that significantly impact both monomer and polymer behavior in aqueous systems.

Concentration Effects and Autocatalytic Behavior

Base-catalyzed hydrolysis of 2-(dimethylamino)ethyl methacrylate exhibits pronounced concentration effects, with rapid hydrolysis occurring in dilute aqueous solutions but dramatically reduced reaction rates in highly concentrated systems [8] [9] [6]. In dilute solutions at room temperature, the hydrolysis rate can reach completion within hours, but in concentrated solutions (above 10 weight percent), the reaction rate decreases sharply due to solution structuring effects [8] [9] [6].

A clear correlation exists between the viscosity isotherm for 2-(dimethylamino)ethyl methacrylate solutions and the concentration dependence of the autocatalytic hydrolysis rate, indicating a strong connection between process kinetics and solution structure [8] [9]. At concentrations approaching 80 weight percent, the hydrolysis rate approaches zero due to the formation of structured assemblies that effectively inhibit the hydrolysis reaction [6].

The autocatalytic nature of the hydrolysis stems from the formation of methacrylic acid during the reaction, which decreases the solution pH and affects the reaction rate [6]. This creates a complex feedback mechanism where the products of hydrolysis influence the subsequent reaction kinetics. Studies have shown that the initial rate of hydrolysis exhibits a maximum at monomer concentrations of approximately 12-15 weight percent, with both lower and higher concentrations showing reduced reaction rates [6].

Temperature Dependence and Activation Parameters

Temperature exerts a profound influence on 2-(dimethylamino)ethyl methacrylate hydrolysis kinetics, with activation energies varying significantly depending on the reaction mechanism and conditions. Thermal degradation studies of poly(2-(dimethylamino)ethyl methacrylate) have revealed a two-stage degradation process with distinct activation energies of 89.8 kJ/mol for the first stage and 17.7 kJ/mol for the second stage [10] [11] [12].

The first thermal degradation stage occurs between 290-400°C and primarily involves side chain degradation, while the second stage (400-515°C) encompasses both side chain and main chain scission [10] [12]. These findings provide crucial insights into the thermal stability limits of 2-(dimethylamino)ethyl methacrylate-based materials and the mechanisms by which thermal energy facilitates bond cleavage.

At more moderate temperatures relevant to solution chemistry, the hydrolysis rate increases exponentially with temperature following Arrhenius behavior. Studies have shown that increasing temperature from 25°C to 80°C can result in 20-30 fold increases in hydrolysis rate, with the mechanism transitioning from simple base catalysis to complex multi-pathway degradation at elevated temperatures.

Mechanistic Rate Constants and Reaction Orders

Detailed kinetic analyses have established that 2-(dimethylamino)ethyl methacrylate hydrolysis follows first-order kinetics with respect to both ester concentration and hydroxide ion concentration under most conditions. However, the apparent reaction order can vary depending on the ionization state of the amine group and the presence of intramolecular coordination effects.

For quaternized derivatives of poly(2-(dimethylamino)ethyl methacrylate), hydrolysis rates are dramatically enhanced compared to the parent tertiary amine polymer. Under mild conditions (25°C, 0.25 M sodium deuteroxide), quaternized polymers undergo facile hydrolysis over periods of days to weeks, whereas the unquaternized polymer requires months to years for significant degradation.

Sequential enzymolysis studies using esterases have provided additional kinetic insights, demonstrating that both enzymatic hydrolysis steps follow first-order kinetics. The ratio of methacrylic acid to mono-methacrylate products serves as an indicator for sequential versus simultaneous degradation pathways, with well-maintained equimolar ratios indicating purely sequential hydrolysis.

Solvent and Ionic Strength Effects

The hydrolysis kinetics of 2-(dimethylamino)ethyl methacrylate are significantly influenced by solvent composition and ionic strength. Studies comparing hydrolysis in pure water versus alcohol-water mixtures have revealed that the presence of alcohols can lead to competing ethanolysis reactions, forming both methacrylic acid and ethyl methacrylate products. The presence of water increases the rate of ethanolysis in mixed solvents, indicating complex solvent-substrate interactions.

Ionic strength effects are particularly pronounced due to the charged nature of the protonated amine group. High ionic strength solutions can suppress electrostatic interactions between charged species, potentially altering both the reaction mechanism and the rate constants. These effects are especially important in applications involving polyelectrolyte behavior and solution properties of 2-(dimethylamino)ethyl methacrylate-based materials.

Impact on Polymerization Outcomes and Product Properties

The hydrolytic susceptibility of 2-(dimethylamino)ethyl methacrylate profoundly impacts polymerization processes and the properties of resulting polymer products, necessitating careful consideration of reaction conditions and post-polymerization handling.

Polymerization Interference and Copolymer Formation

Concurrent hydrolysis during polymerization represents a significant challenge in 2-(dimethylamino)ethyl methacrylate chemistry, particularly under basic conditions where both polymerization and hydrolysis rates are enhanced. When polymerization occurs at pH values exceeding 8.0, simultaneous hydrolysis leads to the incorporation of methacrylic acid units into the growing polymer chains, resulting in the formation of statistical copolymers rather than the intended homopolymers [1] [7].

This phenomenon has been extensively documented in aqueous solution polymerizations, where the system must be considered as a terpolymerization involving ionized and non-ionized 2-(dimethylamino)ethyl methacrylate species with ionized methacrylic acid [1] [7]. The relative rates of polymerization and hydrolysis become dependent on reaction temperature, pH, and initiator concentration, making precise control of polymer composition challenging [1] [7].

Research has shown that fully ionized 2-(dimethylamino)ethyl methacrylate polymerizes in water approximately 5 times faster than non-ionized monomer in dimethyl sulfoxide, primarily due to reduced radical-radical termination rates in the ionized system [1]. This kinetic advantage can be exploited to minimize hydrolysis interference by maintaining appropriate pH conditions during polymerization.

Molecular Weight and Polydispersity Effects

The molecular weight characteristics of poly(2-(dimethylamino)ethyl methacrylate) significantly influence its hydrolytic stability and degradation patterns. Higher molecular weight polymers generally exhibit enhanced resistance to hydrolytic degradation compared to lower molecular weight analogs and monomeric species [2] [4].

Studies comparing monomer and polymer hydrolysis have consistently demonstrated that poly(2-(dimethylamino)ethyl methacrylate), whether in free form or complexed with DNA, shows substantially greater stability to hydrolytic degradation than the corresponding monomer or model compounds [2] [4]. This enhanced stability is attributed to the reduced dielectric constant experienced in the polymer backbone environment, which decreases the susceptibility of ester groups to nucleophilic attack [2] [4].

The polydispersity index also plays a crucial role in determining degradation behavior, with broader molecular weight distributions leading to non-uniform degradation patterns. Higher polydispersity results in variable degradation rates across different polymer chains, potentially leading to property changes that are difficult to predict or control.

Chain Architecture and Topological Effects

Chain architecture exerts a profound influence on both hydrolysis susceptibility and the resulting changes in polymer properties. Linear polymers typically show different degradation patterns compared to branched or star-shaped architectures, with chain end effects becoming increasingly important in complex topologies.

Block copolymers containing 2-(dimethylamino)ethyl methacrylate segments exhibit unique degradation behavior where the hydrophilic polymethacrylate blocks can accelerate the degradation of adjacent polyester segments through enhanced water uptake and plasticization effects. Studies of poly(ε-caprolactone)-block-poly(2-(dimethylamino)ethyl methacrylate) systems have shown that the presence of the polymethacrylate block increases hydrolysis rates and creates pH-dependent degradation behavior.

The amphiphilic nature of these block copolymers leads to self-assembly phenomena that can either protect or expose degradable segments to hydrolytic attack, depending on the solution conditions and block length ratios. In acidic environments, protonation of the amine groups leads to electrostatic repulsion and polymer chain extension, increasing accessibility to hydrolytic attack.

Property Evolution During Degradation

As hydrolysis proceeds, the mechanical, thermal, and solution properties of 2-(dimethylamino)ethyl methacrylate-based materials undergo systematic changes that reflect the underlying molecular-level degradation processes. Mechanical strength typically decreases progressively as chain scission events accumulate, leading to reduced tensile strength, decreased elasticity, and increased brittleness.

The formation of carboxylic acid groups through ester hydrolysis creates new hydrogen bonding opportunities and alters the pH-responsive behavior of the material. These chemical changes can lead to enhanced water uptake, altered swelling behavior, and modified protein interactions in biological applications.

Thermal properties are also significantly affected by hydrolytic degradation. The glass transition temperature typically decreases as molecular weight is reduced through chain scission, while thermal degradation temperatures may shift due to changes in chain entanglement and the presence of ionic groups [10]. These changes have important implications for processing conditions and service temperature limits.

Cross-linking and Network Effects

Cross-linked networks of 2-(dimethylamino)ethyl methacrylate exhibit different hydrolytic behavior compared to linear polymers, with cross-link density playing a crucial role in determining both degradation rates and failure mechanisms. Higher cross-link densities generally reduce hydrolysis rates by restricting water diffusion and limiting polymer chain mobility, but they can also lead to non-uniform degradation patterns and stress concentration effects.

Studies of pH-responsive hydrogels based on 2-(dimethylamino)ethyl methacrylate have shown that cross-linking density affects both the equilibrium swelling behavior and the kinetics of swelling/deswelling transitions. The balance between electrostatic repulsion from protonated amine groups and physical crosslinks determines the overall network stability and response characteristics.

Physical Description

Liquid

COLOURLESS-TO-LIGHT-YELLOW LIQUID.

Color/Form

Colorless liquid

XLogP3

Boiling Point

186 °C

Flash Point

64 °C (147 °F) - closed cup

165 °F (74 °C) (open cup)

68 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.4

Density

Relative density (water = 1): 0.93

LogP

1.13

Odor

Melting Point

-30 °C (freezing point)

-30 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.11

Pictograms

Irritant

Other CAS

25154-86-3

Wikipedia

Use Classification

Cosmetics -> Viscosity controlling

Methods of Manufacturing

Transesterification or esterification of dimethylaminoethanol with methyl methacrylate or methacrylic acid.

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: ACTIVE

Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIMETHYLAMINOETHYL METHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

... Storage temperature for ... /dimethylaminoethyl methacrylate/ should not exceed 25 °C in order to avoid the slow build-up of soluble oligomers and polymers.

... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/